Home > Products > Screening Compounds P94367 > 3-Butyl-2,5-dimethylpyrazine
3-Butyl-2,5-dimethylpyrazine -

3-Butyl-2,5-dimethylpyrazine

Catalog Number: EVT-470373
CAS Number:
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Butyl-2,5-dimethylpyrazine is a natural product found in Loktanella and Bacteria with data available.
Source and Classification

3-Butyl-2,5-dimethylpyrazine can be derived from various natural sources, including certain fungi and bacteria during fermentation processes. It is also synthesized through chemical methods involving amino acids and sugars, particularly through reactions akin to the Maillard reaction. This compound falls under the broader category of pyrazines, which are known for their diverse applications in food flavoring and fragrance industries.

Synthesis Analysis

The synthesis of 3-butyl-2,5-dimethylpyrazine can be achieved through several methods:

  1. Chemical Synthesis:
    • The most common method involves the reaction of amino acids with reducing sugars under heat, similar to the Maillard reaction. For instance, L-threonine can be used as a precursor to generate 2,5-dimethylpyrazine through enzymatic pathways or chemical catalysis .
    • A notable approach includes using specific catalysts such as nickel oxide and copper oxide in a gas-solid catalytic process at temperatures ranging from 240 °C to 350 °C .
  2. Biotechnological Methods:
    • Metabolic engineering techniques have been applied to microorganisms like Escherichia coli to enhance the production of 2,5-dimethylpyrazine from L-threonine. This involves optimizing various enzymes and transport systems within the bacterial cells to improve yield .

Technical Parameters

  • Reaction temperatures typically range between 240 °C and 350 °C.
  • Yields can vary significantly based on the method; for instance, yields of up to 86% have been reported using specific catalytic conditions .
Molecular Structure Analysis

The molecular structure of 3-butyl-2,5-dimethylpyrazine consists of a six-membered pyrazine ring with two methyl groups at positions 2 and 5, and a butyl group at position 3.

Structural Details

  • Molecular Formula: C_10H_14N_2
  • Molecular Weight: Approximately 162.23 g/mol
  • Structural Features:
    • The presence of nitrogen atoms in the ring contributes to its unique properties.
    • The butyl group increases hydrophobic characteristics, influencing its solubility and interaction with biological systems.
Chemical Reactions Analysis

3-Butyl-2,5-dimethylpyrazine participates in various chemical reactions typical of pyrazines:

  1. Condensation Reactions: It can undergo condensation with aldehydes or other amines to form more complex molecules.
  2. Oxidation Reactions: Under certain conditions, it may be oxidized to yield different nitrogen-containing compounds.
  3. Maillard Reaction: As part of food chemistry, it is formed during the Maillard reaction between amino acids (like L-threonine) and reducing sugars at elevated temperatures.

Technical Parameters

  • The Maillard reaction typically occurs at temperatures above 120 °C.
  • Reaction conditions (pH, temperature) significantly affect product formation.
Mechanism of Action

The mechanism by which 3-butyl-2,5-dimethylpyrazine exerts its effects primarily relates to its role as a flavor compound:

  1. Flavor Profile Development: It contributes to the savory notes in foods due to its aromatic properties.
  2. Sensory Interaction: The compound interacts with olfactory receptors in humans, triggering sensory responses associated with taste and aroma.

Relevant Data

Studies indicate that pyrazines like this compound can enhance flavor complexity in food products through synergistic interactions with other volatile compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butyl-2,5-dimethylpyrazine include:

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic roasted or nutty aroma.
  • Boiling Point: Approximately 210 °C.
  • Solubility: Moderately soluble in organic solvents; low solubility in water.

Relevant Data

These properties make it suitable for use in flavoring applications where stability under heat is required .

Applications

3-Butyl-2,5-dimethylpyrazine finds applications across various fields:

  1. Food Industry: Used extensively as a flavoring agent in snacks, sauces, and beverages due to its appealing aroma.
  2. Fragrance Industry: Employed in perfumes and scented products for its pleasant odor profile.
  3. Research Applications: Investigated for its potential health benefits and roles in metabolic pathways within organisms.
  4. Biotechnological Research: Its synthesis via engineered microorganisms is a focus area for developing sustainable production methods for flavor compounds.

Properties

Product Name

3-Butyl-2,5-dimethylpyrazine

IUPAC Name

3-butyl-2,5-dimethylpyrazine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-4-5-6-10-9(3)11-7-8(2)12-10/h7H,4-6H2,1-3H3

InChI Key

UWJKKFNWVRAFPM-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=CN=C1C)C

Canonical SMILES

CCCCC1=NC(=CN=C1C)C

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